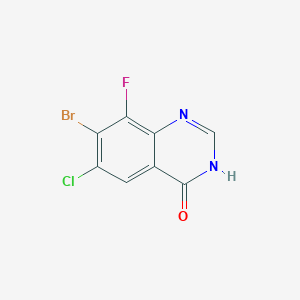

7-Bromo-6-chloro-8-fluoroquinazolin-4-ol

Description

Historical Context and Evolution of Quinazoline (B50416) Chemistry in Academic Research

The journey of quinazoline chemistry began in the mid-19th century, with the first synthesis of a quinazoline derivative reported in 1869 by Griess. This was followed by the first synthesis of the parent quinazoline molecule by Bischler and Lang in 1895. However, it was Gabriel's more efficient synthesis in 1903 that significantly propelled the exploration of this chemical entity. The name "quinazoline" itself was proposed by Widdege, drawing an analogy to the structurally related quinoline.

Early research into quinazolines laid the fundamental groundwork for understanding their synthesis and reactivity. These foundational studies paved the way for the discovery of the diverse biological activities associated with quinazoline derivatives. Over the decades, the quinazoline scaffold has proven to be a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets. This has led to the development of numerous therapeutic agents with a wide range of applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Significance of Halogenated Quinazolin-4-ol Scaffolds in Modern Chemical Biology Research

The introduction of halogen atoms into the quinazolin-4-ol scaffold has a profound impact on the molecule's properties and, consequently, its biological activity. Halogens, through their electronic and steric effects, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This has made halogenated quinazolin-4-ols a focal point in modern chemical biology research.

Structure-activity relationship (SAR) studies have demonstrated that the type, number, and position of halogen substituents on the quinazoline ring can dramatically alter the biological profile of the resulting compound. nih.govresearchgate.net For instance, halogenation at specific positions has been shown to enhance the anticancer activity of quinazolin-4-one derivatives. nih.govresearchgate.net The presence of halogens can lead to improved interactions with amino acid residues within the active sites of target enzymes, such as kinases, which are often implicated in cancer progression. mdpi.com

The strategic placement of different halogens, such as bromine, chlorine, and fluorine, allows for the fine-tuning of a molecule's properties. Bromine and chlorine can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of a ligand-protein complex. Fluorine, with its high electronegativity and small size, can alter the acidity of nearby protons and block metabolic pathways, thereby increasing the bioavailability of a drug candidate. The combination of multiple different halogens on the same quinazolin-4-ol scaffold, as seen in 7-Bromo-6-chloro-8-fluoroquinazolin-4-ol, offers a sophisticated tool for medicinal chemists to modulate molecular properties with high precision.

Specific Research Focus on this compound as a Key Intermediate

This compound is a synthetic, polyhalogenated organic compound that has emerged as a valuable building block in chemical synthesis. sigmaaldrich.comcymitquimica.com Its chemical structure, featuring three different halogen atoms at specific positions on the quinazolin-4-ol core, makes it a highly versatile intermediate for the generation of more complex molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1698027-18-7 |

| Molecular Formula | C₈H₃BrClFN₂O |

| Molecular Weight | 277.48 g/mol |

| IUPAC Name | This compound |

Data sourced from chemical supplier catalogs.

The related compound, 7-bromo-6-chloroquinazolin-4(3H)-one, is a known key intermediate in the synthesis of halofuginone, an anticoccidial agent. google.com This precedent underscores the utility of such halogenated quinazolinone scaffolds in the development of bioactive molecules. The presence of an additional fluorine atom in this compound provides researchers with a distinct starting material for the exploration of novel chemical space and the development of new compounds with potentially enhanced or novel biological activities. Its availability from commercial suppliers facilitates its use in both academic and industrial research settings focused on drug discovery and materials science. sigmaaldrich.comcymitquimica.comlabcompare.com

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-6-chloro-8-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClFN2O/c9-5-4(10)1-3-7(6(5)11)12-2-13-8(3)14/h1-2H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAFUWAINQWMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Br)F)N=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253936 | |

| Record name | 7-Bromo-6-chloro-8-fluoro-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698027-18-7 | |

| Record name | 7-Bromo-6-chloro-8-fluoro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1698027-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-6-chloro-8-fluoro-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Pathways for 7 Bromo 6 Chloro 8 Fluoroquinazolin 4 Ol

Established Synthetic Routes to the 7-Bromo-6-chloro-8-fluoroquinazolin-4-ol Core

Traditional methods for constructing the quinazolin-4-ol ring system often rely on the cyclization of readily available substituted benzene (B151609) derivatives. These foundational strategies have been refined to improve yield, simplicity, and cost-effectiveness.

Cyclization Reactions from Substituted Anthranilic Acid Precursors (e.g., 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid)

A primary and well-established route to quinazolin-4-one derivatives involves the cyclization of substituted anthranilic acids. For the target compound, this compound, the logical starting precursor is 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid. synquestlabs.com This method typically involves reacting the anthranilic acid with a source of a single carbon atom, such as formamide (B127407) or an orthoester, which closes the pyrimidine (B1678525) ring.

The general mechanism involves the initial formation of an N-acyl intermediate from the anthranilic acid and the carbon source, followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl carbon, and subsequent dehydration to form the quinazolinone ring. Heating the substituted anthranilic acid in formamide is a common procedure that serves as both the reagent and the solvent, leading to the formation of the desired quinazolinone core.

One-Pot Synthesis Strategies Utilizing Formamidine (B1211174) Acetate (B1210297)

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. A notable one-pot strategy for synthesizing quinazolin-4-ones involves the use of formamidine acetate with a suitable benzoic acid derivative. mdpi.comgoogle.com This method has been specifically documented for the preparation of the closely related 7-bromo-6-chloro-4(3H)-quinazolinone. google.com

Below is a representative table of reagents used in such a one-pot synthesis for a related compound.

| Reactant/Reagent | Role | Example |

|---|---|---|

| Starting Material | Benzoic Acid Precursor | 2,4-dibromo-5-chlorobenzoic acid |

| Cyclizing Agent | Pyrimidine Ring Source | Formamidine Acetate |

| Catalyst 1 | Transition Metal Catalyst | Cuprous Bromide / Cuprous Chloride |

| Catalyst 2 | Co-catalyst | Sodium Iodide / Potassium Iodide |

| Base | Inorganic Base | Sodium Hydroxide / Potassium Hydroxide |

| Solvent | Reaction Medium | Acetonitrile |

Exploration of Alternative Starting Materials for Quinazolinone Synthesis

Research into quinazolinone synthesis is not limited to anthranilic acid precursors. Various alternative starting materials have been explored to broaden the scope and versatility of these synthetic routes. For instance, methods starting from 2-aminobenzamides, isatins, or other substituted benzamides have been developed. acs.orgorganic-chemistry.orgnih.gov

One such alternative involves the reaction of 2-aminobenzamides with aldehydes or β-ketoesters. acs.org Another approach utilizes isatins, which can undergo ring-opening and subsequent recyclization to form the quinazolinone scaffold. organic-chemistry.org These alternative pathways can offer advantages in terms of substrate availability and the ability to introduce different substituents onto the quinazolinone core. A Chinese patent, for example, discloses using 2,4-dibromo-5-chlorobenzoic acid as the raw material to react with formamidine acetate in one step, highlighting a practical alternative for producing halogenated quinazolinones. google.com

Novel Synthetic Approaches and Methodological Advancements for Quinazolin-4-ol Derivatives

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and versatile methods for constructing complex molecules like quinazolin-4-ols. These include the use of novel catalytic systems and the application of green chemistry principles.

Catalytic Strategies in Quinazoline (B50416) Synthesis (e.g., silver-catalyzed annulation)

Transition-metal catalysis has become a powerful tool in the synthesis of heterocyclic compounds, including quinazolines. nih.gov Among various metals, silver has emerged as a promising catalyst due to its lower toxicity, stability, and cost-effectiveness compared to other precious metals. rsc.org Silver catalysts can facilitate unique synthetic transformations, including intramolecular cyclization and annulation reactions, to form the quinazolinone core. rsc.org

For example, silver(I)-catalyzed hydroalkoxylation of C2-alkynyl quinazolinones has been reported to prepare novel fused heterocyclic systems. rsc.org Another approach involves the use of biosynthesized silver nanoparticles as a heterogeneous catalyst for preparing quinazolinones. semanticscholar.org This method offers benefits such as environmental friendliness, low catalyst loading, and reusability of the catalyst. semanticscholar.org Beyond silver, other transition metals like copper, iron, cobalt, and palladium have also been employed in various catalytic cycles to construct the quinazoline scaffold, often through C-H activation or dehydrogenative coupling reactions. organic-chemistry.orgnih.gov

Green Chemistry Principles in the Synthesis of Halogenated Quinazolin-4-ols

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of quinazolinone synthesis, this has led to the development of methods that minimize waste, avoid hazardous solvents, and reduce energy consumption. tandfonline.comtandfonline.com

Key green chemistry approaches include:

Use of Eco-Friendly Solvents : Deep eutectic solvents (DES), composed of components like choline (B1196258) chloride and urea, have been used as both the solvent and catalyst for quinazolinone synthesis. tandfonline.comorgchemres.orgrsc.orgrsc.org These solvents are often biodegradable, non-volatile, and readily available. rsc.org Water and polyethylene (B3416737) glycol (PEG) have also been explored as greener reaction media. rsc.org

Metal-Free and Catalyst-Free Conditions : To avoid the environmental impact of heavy metals, numerous metal-free synthetic routes have been developed. acs.orgrsc.orggaylordchemical.commdpi.com These methods may employ organocatalysts, such as p-toluenesulfonic acid or triethanolamine, or proceed under catalyst-free conditions, sometimes promoted by microwave irradiation or electrochemical methods. bohrium.comfrontiersin.orgresearchgate.netbohrium.com

Multi-Component Reactions (MCRs) : One-pot, multi-component reactions are inherently green as they improve atom economy by combining several synthetic steps without isolating intermediates. orgchemres.orgbohrium.com The synthesis of quinazolinones from an anthranilic acid, an amine, and an orthoester is a classic example of an MCR that aligns with green chemistry principles. researchgate.net

These modern approaches not only provide efficient access to halogenated quinazolin-4-ols but also align with the growing demand for sustainable practices in chemical manufacturing.

Reaction Mechanism Elucidation in the Synthesis of this compound

The formation of this compound from 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid and formamide is believed to proceed through a well-established mechanistic pathway characteristic of the Niementowski synthesis. nih.govijprajournal.com The reaction mechanism can be broken down into the following key steps:

Step 1: N-Acylation of the Anthranilic Acid

The initial step involves the nucleophilic attack of the amino group of 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid on the carbonyl carbon of formamide. This results in the formation of an N-formyl intermediate, N-(2-carboxy-3-bromo-4-chloro-5-fluorophenyl)formamide, with the elimination of ammonia.

Step 2: Intramolecular Cyclization

Following the N-acylation, an intramolecular cyclization occurs. The lone pair of electrons on the nitrogen atom of the formyl group attacks the carboxylic acid carbon. This step is often facilitated by heating, which promotes the necessary conformational changes and provides the activation energy for the cyclization.

Step 3: Dehydration

The cyclic intermediate formed in the previous step then undergoes dehydration, losing a molecule of water to form the final, stable aromatic quinazolinone ring system. This dehydration step is a key driving force for the reaction, leading to the formation of the thermodynamically favored aromatic product.

The proposed mechanism is consistent with the general understanding of the Niementowski reaction for the synthesis of 4(3H)-quinazolinones. ijprajournal.comresearchgate.net The electron-withdrawing nature of the bromo, chloro, and fluoro substituents on the anthranilic acid precursor can influence the reactivity of the starting material, potentially requiring more forcing reaction conditions to achieve efficient conversion.

| Step | Description | Intermediate |

| 1 | N-Acylation | N-(2-carboxy-3-bromo-4-chloro-5-fluorophenyl)formamide |

| 2 | Intramolecular Cyclization | Cyclic hemiaminal intermediate |

| 3 | Dehydration | This compound |

Derivatization Strategies and Synthetic Transformations of 7 Bromo 6 Chloro 8 Fluoroquinazolin 4 Ol

Chemical Modifications at the Quinazolin-4-ol Core

The quinazolin-4-ol nucleus, with its unique electronic and steric properties imparted by the bromo, chloro, and fluoro substituents, is amenable to a variety of chemical modifications. These include reactions on the benzene (B151609) ring, substitution at the C-4 position, and functionalization of the N-H/hydroxyl group.

The benzene portion of the quinazoline (B50416) ring is heavily substituted with three halogen atoms (bromo, chloro, and fluoro), which are deactivating groups for electrophilic aromatic substitution. Furthermore, the pyrimidinone ring also exerts a deactivating effect. Consequently, electrophilic aromatic substitution reactions such as nitration, further halogenation, or Friedel-Crafts reactions on the remaining C-5 position are generally challenging and not commonly reported for this specific scaffold. The electron-withdrawing nature of the existing substituents significantly reduces the nucleophilicity of the aromatic ring, making it resistant to attack by electrophiles under standard conditions.

A crucial and widely employed transformation of quinazolin-4-ol derivatives is the conversion of the C-4 hydroxyl group into a more reactive leaving group, typically a chlorine atom. This is achieved through a nucleophilic substitution reaction, which transforms the quinazolinone into a highly versatile quinazoline intermediate. The resulting 4-chloroquinazoline (B184009) is a key precursor for introducing a wide array of nucleophiles at this position.

The synthesis of 7-bromo-4,6-dichloro-8-fluoroquinazoline (B2815029) from 7-bromo-6-chloro-8-fluoroquinazolin-4-ol is a pivotal step that enables subsequent derivatization. This reaction is typically carried out using standard chlorinating agents.

Common Chlorinating Agents:

Phosphorus oxychloride (POCl₃)

Thionyl chloride (SOCl₂)

Phosphorus pentachloride (PCl₅)

The reaction involves heating the starting quinazolin-4-ol with an excess of the chlorinating agent, often in the presence of a catalytic amount of a tertiary amine base like N,N-dimethylformamide (DMF) or triethylamine (B128534) to facilitate the reaction. The product, 7-bromo-4,6-dichloro-8-fluoroquinazoline (CAS No. 1698027-19-8), is a key intermediate for building more complex molecules. synquestlabs.com

Table 1: Key Intermediates in the Derivatization of this compound

| Compound Name | CAS Number | Molecular Formula | Role |

|---|---|---|---|

| This compound | 1698027-18-7 | C₈H₃BrClFN₂O | Starting Material |

| 7-Bromo-4,6-dichloro-8-fluoroquinazoline | 1698027-19-8 | C₈H₂BrCl₂FN₂ | Key Intermediate |

Functionalization of the Hydroxyl Group

The hydroxyl group of the quinazolin-4-ol, which exists in tautomeric equilibrium with the N-H amide form, can be directly functionalized through O-alkylation and O-acylation reactions. These reactions are typically performed in the presence of a base to deprotonate the hydroxyl/amide group, generating a nucleophile that can then react with an electrophile.

O-Alkylation: The introduction of alkyl groups can be achieved by reacting this compound with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as DMF or acetonitrile. nih.gov This yields O-alkylated quinazoline derivatives.

O-Acylation: Acyl groups can be introduced by reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine. This leads to the formation of the corresponding ester derivatives.

Synthesis of Complex Analogues Incorporating the 7-Bromo-6-chloro-8-fluoroquinazoline Moiety

The halogenated quinazoline scaffold serves as a building block for constructing more complex molecules, primarily through coupling reactions that form new carbon-carbon or carbon-heteroatom bonds.

The bromine atom at the C-7 position and the chlorine atom at the C-4 position (in the activated intermediate) are ideal handles for transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of aromatic and heterocyclic substituents.

Suzuki Coupling: The C-7 bromo substituent can readily participate in palladium-catalyzed Suzuki coupling reactions with various aryl or heteroaryl boronic acids or esters. This reaction is a powerful tool for creating C-C bonds and linking the quinazoline core to other aromatic systems.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds. It can be used to couple primary or secondary amines to the C-7 position, displacing the bromine atom. This method is crucial for synthesizing derivatives containing amino- or substituted amino groups.

Sonogashira Coupling: The C-7 bromo group can also be used in Sonogashira coupling reactions with terminal alkynes to introduce alkynyl moieties.

These coupling strategies are fundamental in diversifying the quinazoline scaffold, allowing for fine-tuning of its electronic and steric properties for various applications. nih.gov

Piperazine (B1678402) and its derivatives are common pharmacophores in drug discovery due to their favorable physicochemical properties and ability to modulate biological activity. scispace.com The introduction of a piperazine moiety onto the quinazoline scaffold is a well-established synthetic strategy, typically achieved via nucleophilic aromatic substitution (S_N_Ar) at the C-4 position.

The synthesis begins with the conversion of this compound to the more reactive 7-bromo-4,6-dichloro-8-fluoroquinazoline intermediate, as described in section 3.1.2. The electron-withdrawing nature of the quinazoline ring system activates the C-4 chlorine atom towards nucleophilic attack. This intermediate is then reacted with a desired piperazine derivative (either unsubstituted or N-substituted piperazine). nih.gov

The reaction is typically carried out by heating the reactants in a polar solvent such as isopropanol, methanol, or DMF, often in the presence of a base like potassium carbonate or triethylamine to scavenge the HCl byproduct. google.com This method provides a straightforward and efficient route to a wide range of C-4 piperazinyl-quinazoline derivatives, which are often investigated for their potential biological activities. nih.gov

Table 2: Summary of Derivatization Reactions

| Section | Reaction Type | Position(s) | Key Reagents/Conditions | Resulting Structure |

|---|---|---|---|---|

| 3.1.2 | Nucleophilic Substitution | C-4 | POCl₃, SOCl₂, or PCl₅ | 4-Chloroquinazoline derivative |

| 3.1.3 | O-Alkylation/Acylation | O-4/N-3 | Alkyl/Acyl Halides, Base (e.g., K₂CO₃) | O-substituted ether/ester |

| 3.2.1 | Suzuki Coupling | C-7 | Arylboronic acid, Pd catalyst, Base | C-7 Aryl/Heteroaryl derivative |

| 3.2.1 | Buchwald-Hartwig Amination | C-7 | Amine, Pd catalyst, Base | C-7 Amino derivative |

| 3.2.2 | Nucleophilic Aromatic Substitution | C-4 | Piperazine, Base, Heat | C-4 Piperazinyl derivative |

Diversification through Amination and Other Nucleophilic Substitutions

The quinazolin-4-ol tautomer can be converted to a more reactive 4-chloroquinazoline intermediate, which is highly susceptible to nucleophilic substitution. This approach is a cornerstone for creating diverse libraries of compounds. The presence of electron-withdrawing halogen substituents on the benzene ring of this compound influences the reactivity of the 4-position, making it a prime site for modification.

Amination Reactions:

The introduction of various amine functionalities at the C4 position is a widely employed strategy. This is typically achieved by first converting the quinazolin-4-ol to the corresponding 4-chloroquinazoline. This intermediate then readily reacts with a wide range of primary and secondary amines to yield 4-aminoquinazoline derivatives.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions and improving yields. For instance, the N-arylation of 4-chloroquinazolines with various anilines can be efficiently carried out under microwave irradiation, often in more environmentally benign solvent systems like THF/H2O. nih.gov This methodology is compatible with a diverse array of substituted anilines, allowing for the rapid generation of a library of 4-anilinoquinazolines. nih.gov While specific examples for this compound are not detailed in publicly available literature, the general applicability of this method to other halogenated 4-chloroquinazolines suggests its potential for derivatizing this specific scaffold.

The table below illustrates typical conditions for the amination of related 4-chloroquinazoline systems, which can be considered as starting points for the derivatization of this compound.

| Amine | Reaction Conditions | Solvent | Yield (%) | Reference |

| Substituted Anilines | Microwave Irradiation | THF/H2O | up to 96% | nih.gov |

| Primary Aliphatic Amines | Milder Conditions | Various | Moderate to Good | nih.gov |

| Electron-Poor Amines | Harsher Conditions | Various | Lower | nih.gov |

Other Nucleophilic Substitutions:

Beyond amination, the reactive 4-chloro intermediate can undergo substitution with other nucleophiles. For example, reactions with alcohols, thiols, and organometallic reagents can introduce further diversity. The reactivity of the halogen substituents on the quinazoline ring allows for various coupling reactions, such as Suzuki-Miyaura coupling, which can form new carbon-carbon bonds. ossila.com

Reaction Engineering and Process Optimization for this compound Derivatives

The efficient and scalable synthesis of derivatives of this compound is crucial for their potential development as pharmaceutical candidates. Reaction engineering and process optimization focus on improving yield, purity, safety, and cost-effectiveness.

Key parameters that are typically optimized include:

Catalyst Selection: For many cross-coupling reactions, the choice of catalyst and ligand is critical. For instance, palladium-catalyzed reactions are common for forming C-N and C-C bonds. nih.gov

Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. Green chemistry principles encourage the use of safer and more environmentally friendly solvents.

Temperature and Reaction Time: Optimization of these parameters is essential to ensure complete reaction while minimizing the formation of byproducts. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. nih.govnih.gov

Reactant Stoichiometry: Adjusting the ratio of reactants can maximize the conversion of the limiting reagent and simplify purification.

Work-up and Purification: Developing efficient extraction and crystallization procedures is vital for obtaining the final product with high purity on a large scale.

A study on the optimization of the synthesis of 4-methylquinazoline (B149083) highlighted the importance of catalyst choice (BF3-Et2O), the molar ratio of reactants, temperature, and reaction time, resulting in a significant yield improvement to 86%. journalirjpac.com While this example does not involve the specific target compound, the principles of systematic optimization of reaction parameters are directly applicable.

The following table summarizes key areas for process optimization in the synthesis of quinazoline derivatives.

| Optimization Parameter | Considerations | Potential Impact |

| Catalyst | Type, loading, and ligand selection | Improved reaction rate, selectivity, and yield |

| Solvent | Polarity, boiling point, and environmental impact | Enhanced solubility, reaction kinetics, and sustainability |

| Temperature | Conventional heating vs. microwave irradiation | Reduced reaction time, increased yield, and minimized side reactions |

| Reactant Ratio | Stoichiometric vs. excess of one reactant | Maximized conversion and simplified purification |

The development of robust and scalable synthetic routes is a critical step in the journey of a potential drug candidate from the laboratory to clinical application. For complex molecules like the derivatives of this compound, a thorough understanding and application of reaction engineering and process optimization principles are indispensable.

Advanced Spectroscopic Characterization Methodologies for 7 Bromo 6 Chloro 8 Fluoroquinazolin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of molecular structures. For a multifaceted compound like 7-bromo-6-chloro-8-fluoroquinazolin-4-ol, a combination of one-dimensional and two-dimensional NMR experiments is essential for a comprehensive analysis.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons in the molecule. The aromatic region of the spectrum would be of particular interest, revealing a signal for the lone proton on the benzene (B151609) ring. The chemical shift of this proton would be influenced by the presence of the adjacent halogen substituents. Additionally, a broad signal corresponding to the N-H proton of the quinazolin-4-ol ring system would likely be observed, with its chemical shift being sensitive to solvent and concentration.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.5 | Singlet |

| N-H | 10.0 - 12.0 | Broad Singlet |

| C2-H | ~8.0 | Singlet |

Note: The table presents expected values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum would display a series of signals, each corresponding to a unique carbon atom in the quinazoline (B50416) ring system. The chemical shifts of these carbons are significantly affected by the attached functional groups and halogen atoms. For instance, the carbon atom of the carbonyl group (C4) would appear at a characteristic downfield shift. The carbons bonded to bromine, chlorine, and fluorine would also exhibit distinct chemical shifts due to the electronic effects of these halogens.

| Carbon Type | Expected Chemical Shift (ppm) |

| C=O | 160 - 170 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-F | 150 - 165 (with C-F coupling) |

| Other Aromatic C | 120 - 150 |

| C2 | ~145 |

Note: The table presents expected values and may vary based on solvent and experimental conditions.

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly valuable tool for characterizing this compound. ¹⁹F NMR is a sensitive technique that provides specific information about the chemical environment of fluorine atoms. A single signal would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine nucleus and adjacent protons or carbons could provide additional structural information.

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. sdsu.eduslideshare.netyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling relationships, helping to identify adjacent protons in the molecule. sdsu.eduslideshare.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H connectivities. sdsu.eduresearchgate.net This is crucial for assigning the signals in the ¹H and ¹³C NMR spectra.

Together, these 2D NMR methods provide a comprehensive picture of the molecular structure, confirming the connectivity and substitution pattern of the quinazolin-4-ol core. slideshare.netyoutube.comyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like quinazolin-4-ol derivatives. researchgate.net ESI-MS typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the accurate determination of the molecular weight. The presence of bromine and chlorine atoms in this compound would result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the elemental composition of the molecule. miamioh.edu

Under tandem mass spectrometry (MS/MS) conditions, the molecular ion can be fragmented to produce a series of product ions. The fragmentation patterns of quinazoline derivatives are often influenced by the nature and position of the substituents. soton.ac.uk Common fragmentation pathways may involve the loss of small molecules such as CO or the cleavage of the quinazoline ring system. nih.gov The analysis of these fragmentation patterns can provide valuable insights into the structure of the molecule and its derivatives. libretexts.orgsoton.ac.uk

| Ion | Expected m/z | Description |

| [M+H]⁺ | 294.9 | Protonated molecule (based on most abundant isotopes) |

| [M-H]⁻ | 292.9 | Deprotonated molecule (based on most abundant isotopes) |

Note: The m/z values are calculated based on the most abundant isotopes of the elements. The actual spectrum will show an isotopic cluster due to the presence of Br and Cl.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS provides an exact molecular weight, allowing for the confident assignment of a molecular formula. This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions.

In the analysis of quinazolin-4-one derivatives, HRMS is frequently employed to confirm the successful synthesis of the target molecule. For instance, in the characterization of various 2-substituted quinazolin-4(3H)-ones, HRMS (ESI+) has been used to verify the calculated molecular weights. mdpi.com For 2-phenylquinazolin-4(3H)-one, the calculated m/z for [M+H]⁺ is 223.08659, with the found value being 223.08642. mdpi.com Similarly, for 2-(2-hydroxyphenyl)quinazolin-4(3H)-one, the calculated [M+H]⁺ is 239.08150, and the observed value is 239.08085. mdpi.com

Table 1: Illustrative HRMS Data for Representative Quinazolin-4(3H)-one Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 2-phenylquinazolin-4(3H)-one | C₁₄H₁₁N₂O | 223.08659 | 223.08642 | mdpi.com |

| 2-(2-hydroxyphenyl)quinazolin-4(3H)-one | C₁₄H₁₁N₂O₂ | 239.08150 | 239.08085 | mdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequency of this absorption is characteristic of the bond type. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the quinazolinone core and its substituents.

Studies on a related compound, 7-bromo-6-chloro-3-[3-[(2 R ,3 S )-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3 H )-quinazolinone, provide insight into the expected spectral features. researchgate.net Key absorptions include a strong C=O stretching vibration for the quinazolinone carbonyl group, typically observed in the range of 1640-1690 cm⁻¹. sapub.orgmdpi.com An N-H stretching vibration is also expected around 3300 cm⁻¹. researchgate.net Furthermore, the presence of the halogen substituents would be indicated by stretching vibrations at lower frequencies, with the C-Cl stretch appearing around 738 cm⁻¹ and the C-Br stretch around 576 cm⁻¹. researchgate.net

Table 2: Typical Infrared Absorption Frequencies for Quinazolinone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | ~3300 | researchgate.net |

| C=O (Quinazolinone) | Stretching | 1638 - 1688 | researchgate.netsapub.org |

| C=N | Stretching | ~1612 | nih.gov |

| C-Cl | Stretching | ~738 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Quinazoline derivatives typically exhibit two main absorption bands in their UV-Vis spectra. researchgate.net A band at shorter wavelengths (around 240–300 nm) is generally attributed to π → π* transitions within the aromatic system. researchgate.net A second band at longer wavelengths (around 310–425 nm) is often assigned to n → π* transitions, which may involve the non-bonding electrons of the nitrogen and oxygen atoms. researchgate.netnih.gov

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinazoline ring. researchgate.net Electron-withdrawing groups, such as the bromo, chloro, and fluoro substituents in this compound, are likely to influence the electronic transitions, potentially causing a shift in the absorption maxima. The stability of quinazoline derivatives in solution can also be monitored using UV-Vis spectroscopy by observing changes in the absorption spectra over time. nih.gov

Table 3: General UV-Vis Absorption Bands for Quinazoline Derivatives

| Transition | Typical Wavelength Range (nm) | Reference |

|---|---|---|

| π → π* | 240 - 300 | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

While no specific X-ray crystallographic data for this compound has been reported in the reviewed literature, the analysis of related quinazolinone structures would be essential for predicting its solid-state conformation. Such an analysis would reveal the planarity of the quinazoline ring system and the orientation of the substituents. The data obtained from X-ray crystallography is invaluable for understanding structure-activity relationships and for computational studies, such as molecular docking. nih.gov The successful growth of a single crystal of sufficient quality is a prerequisite for this analysis.

Computational and Theoretical Chemistry Investigations of 7 Bromo 6 Chloro 8 Fluoroquinazolin 4 Ol

Theoretical Studies on Intermolecular Interactions Involving Halogens (e.g., Halogen Bonding, Hydrogen Bonding with Fluorine)

Computational and theoretical chemistry provide powerful tools to investigate the non-covalent interactions that govern the supramolecular assembly of molecules like 7-bromo-6-chloro-8-fluoroquinazolin-4-ol. While specific theoretical studies on this exact compound are not extensively available in the current body of literature, a robust understanding of its potential intermolecular interactions can be extrapolated from computational analyses of closely related halogenated quinazoline (B50416) and other aromatic systems. These studies focus on elucidating the roles of bromine, chlorine, and fluorine atoms in forming halogen bonds and hydrogen bonds, which are critical in determining the crystal packing and influencing the physicochemical properties of the compound.

Theoretical investigations typically employ methods such as Density Functional Theory (DFT) to model the electronic structure and predict molecular properties. Analyses like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) are used to characterize the nature and strength of intermolecular contacts. Furthermore, Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing regions of positive and negative electrostatic potential on the molecular surface, which are indicative of sites for electrophilic and nucleophilic attacks and thus for non-covalent interactions.

Halogen Bonding Potential of Bromine and Chlorine

The bromine and chlorine substituents on the quinazolinone ring are potential halogen bond donors. A halogen bond is a highly directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base (an electron-rich site). The strength of the σ-hole is modulated by the electron-withdrawing nature of the group to which the halogen is attached. In this compound, the aromatic ring acts as an electron-withdrawing entity, enhancing the positive character of the σ-holes on both bromine and chlorine.

Computational studies on similar halogenated heterocyclic compounds have demonstrated the formation of halogen bonds. mdpi.commdpi.com For instance, investigations into 3-(2-halophenyl)quinazoline-4-thione derivatives have revealed intermolecular C=S···X (where X is a halogen) interactions in their crystal structures. mdpi.com Theoretical calculations on such systems help to quantify the energetics and geometric parameters of these bonds. The general trend for halogen bond strength is I > Br > Cl > F, suggesting that the bromine atom at the 7-position would be a more potent halogen bond donor than the chlorine atom at the 6-position.

Theoretical models can predict the key parameters of these interactions, such as the bond length between the halogen and the acceptor atom and the C-X···A bond angle (where X is Br or Cl, and A is a Lewis basic atom like oxygen or nitrogen). An angle close to 180° is characteristic of a strong halogen bond.

To illustrate the expected characteristics of such interactions for this compound, a hypothetical data table based on findings for analogous compounds is presented below. These values are representative and would require specific DFT calculations for the target molecule for precise determination.

Table 1: Predicted Parameters for Halogen Bonding in this compound

| Interaction Type | Donor Atom | Acceptor Atom (Example) | Predicted Distance (Å) | Predicted Angle (C-X···A) (°) | Predicted Interaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| Halogen Bond | C(7)-Br | O=C(4) | 2.90 - 3.20 | 160 - 175 | -2.5 to -5.0 |

Note: The data in this table is illustrative and derived from computational studies on related halogenated aromatic compounds. The acceptor atoms are from neighboring molecules.

Hydrogen Bonding Involving Fluorine

The fluorine atom at the 8-position introduces the possibility of participating in hydrogen bonding. While fluorine is the most electronegative element, its ability to act as a hydrogen bond acceptor is generally considered weaker compared to oxygen or nitrogen. This is attributed to the low polarizability of the fluorine atom, which limits its capacity to acquire a substantial negative charge in a covalent bond. However, both experimental and theoretical studies have confirmed that organically bound fluorine can indeed act as a hydrogen bond acceptor, particularly when the hydrogen bond donor is a strong one, such as an N-H group. researchgate.netnih.govescholarship.org

In the context of the quinazolinone scaffold, theoretical studies on 4-anilino-5-fluoroquinazolines have provided significant insights into intramolecular N-H···F hydrogen bonds. researchgate.netnih.govescholarship.org These studies, combining DFT calculations with NMR spectroscopy, have characterized the geometry and energetics of such interactions. For this compound, intermolecular hydrogen bonds of the type N-H···F or O-H···F could be formed with suitable donor groups from adjacent molecules in a crystal lattice. The N-H group at position 3 and the hydroxyl group at position 4 of a neighboring quinazolinone molecule could serve as hydrogen bond donors to the fluorine atom.

DFT calculations are essential to confirm the presence and characterize the nature of these weak hydrogen bonds. QTAIM analysis can identify a bond critical point (BCP) between the hydrogen and fluorine atoms, which is a definitive indicator of an interaction.

The following table provides hypothetical data for potential hydrogen bonding involving the fluorine atom, based on computational findings for similar molecular systems.

Table 2: Predicted Parameters for Hydrogen Bonding Involving Fluorine in this compound

| Interaction Type | Donor Group (Example) | Acceptor Atom | Predicted H···F Distance (Å) | Predicted Angle (D-H···A) (°) | Predicted Interaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| Hydrogen Bond | N(3)-H | F-C(8) | 2.10 - 2.40 | 130 - 150 | -1.0 to -2.5 |

Note: The data in this table is illustrative and based on theoretical studies of hydrogen bonding to organic fluorine in related heterocyclic systems. The donor groups are from neighboring molecules.

Structure Activity Relationship Sar Studies of 7 Bromo 6 Chloro 8 Fluoroquinazolin 4 Ol Derivatives

Impact of Halogen Substitution Patterns (Bromo, Chloro, Fluoro) on Molecular Activity

Recent studies have highlighted the intriguing versatility of halogen atoms in modulating the anticancer properties of 4(3H)-quinazolinones. nih.gov The specific combination of bromo, chloro, and fluoro groups at the C-7, C-6, and C-8 positions, respectively, creates a distinct electronic environment. The electron-withdrawing nature of these halogens can significantly alter the charge distribution across the quinazoline (B50416) core. This can impact interactions with amino acid residues within a biological target's binding pocket. nih.gov

Computational studies on similar 4-anilinoquinazoline (B1210976) inhibitors have shown that halogen substitution can lead to noticeable alterations in electronic properties like the dipole moment, which has a direct impact on interactions at the EGFR binding site. nih.gov For instance, the substitution of different halogens (H, F, Cl, Br, I) influences drug potency, with more potent compounds often showing higher dipole moments. nih.gov The interplay between the electronegativity and size of bromine, chlorine, and fluorine atoms is crucial. While fluorine can form strong hydrogen bonds and alter metabolic stability, the larger bromine and chlorine atoms can provide crucial van der Waals interactions and influence the compound's conformation. nih.govnih.gov The binding affinity of halogenated quinazolinone derivatives to proteins like human serum albumin has been shown to increase with the atomic number of the halogen, suggesting that the size and polarizability of the halogen play a significant role in protein binding. researchgate.net

Influence of Substituents at Positions C-2, C-4, C-5, C-6, C-7, and C-8 on Biological Outcomes

The biological activity of quinazoline derivatives is highly dependent on the nature and position of various substituents around the core structure.

Position C-2: Modifications at the C-2 position are critical. The introduction of small lipophilic groups at this position can enhance activity. nih.gov For example, substituting with aryl groups or thio-benzyl moieties can improve hydrophobic and electronic interactions within the active site of an enzyme. nih.govnih.gov

Position C-4: The -ol group at C-4 is part of the quinazolin-4-one tautomer, which is a common scaffold in many biologically active molecules. Substitution at the N-3 position, adjacent to C-4, with a phenyl group is a common strategy to enhance interactions with target enzymes. nih.gov The C-4 anilino group (a phenylamino (B1219803) group) is a key feature for many EGFR inhibitors, forming critical hydrogen bonds in the ATP-binding site. nih.gov

Positions C-5 and C-6: Electron-releasing groups at the C-5 and/or C-6 positions can enhance the activity of certain quinazoline-based inhibitors. nih.gov The presence of a halogen atom, such as the chloro group at C-6 in the parent compound, has been shown to improve anticancer effects. nih.gov

Rational Design Principles for Optimized Quinazoline-Based Compounds

The rational design of novel quinazoline-based compounds leverages the extensive SAR data available for this class of molecules. The goal is to optimize potency, selectivity, and pharmacokinetic properties.

A key principle is mimicking the structural features of known potent inhibitors. nih.gov For example, in the design of EGFR inhibitors, key pharmacophoric features include a hydrogen bond acceptor (like the N-1 of the quinazoline ring), a hydrogen bond donor, and a hydrophobic region that can occupy the ATP-binding pocket. nih.govnih.gov

Another principle involves the use of bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties to improve the compound's profile. For instance, introducing different halogen atoms or other electron-withdrawing groups can fine-tune the electronic properties of the molecule to enhance target binding. acs.org

Furthermore, the design process often involves creating a library of derivatives with systematic modifications at various positions (C-2, C-4, C-6, etc.) to explore the chemical space and identify compounds with superior activity. nih.govnih.gov This systematic approach, guided by SAR insights, allows for the development of compounds with optimized biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. frontiersin.org For quinazoline derivatives, both 2D-QSAR and 3D-QSAR models have been successfully developed to predict their therapeutic potential and guide the design of new analogues. acs.orgnih.gov

These models use mathematical equations to describe the relationship between molecular descriptors (physicochemical properties like hydrophobicity, electronic effects, and steric parameters) and the observed biological activity. jbclinpharm.org

Key aspects of QSAR modeling for quinazoline derivatives include:

Model Development: A series of quinazoline derivatives with known biological activities is used to build and validate the model. acs.org Techniques like multiple linear regression (MLR) and comparative molecular field analysis (CoMFA) are often employed. acs.orgtandfonline.com

Predictive Power: A robust QSAR model demonstrates strong predictive capabilities, as indicated by statistical parameters like a high correlation coefficient (R²) and cross-validated R² (Q²). acs.orgfrontiersin.org

Contour Map Analysis: 3D-QSAR methods like CoMFA and comparative molecular similarity indices analysis (CoMSIA) generate contour maps. tandfonline.com These maps visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. This provides a visual guide for designing new, more potent compounds. frontiersin.orgtandfonline.com

By leveraging QSAR, researchers can prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources in the drug discovery process. nih.gov

Role As a Key Intermediate in Advanced Medicinal Chemistry and Agrochemical Research

Precursor to Inhibitors of Oncogenic Proteins (e.g., KRAS G12C, as for VT204)

While direct public-domain evidence explicitly detailing the synthesis of the KRAS G12C inhibitor VT204 from 7-bromo-6-chloro-8-fluoroquinazolin-4-ol is limited, the quinazoline (B50416) scaffold is a well-established core structure in the design of various kinase inhibitors, including those targeting oncogenic proteins like KRAS. The KRAS protein is a key signaling molecule, and mutations such as G12C are found in a significant percentage of cancers. The development of covalent inhibitors that specifically target this mutant cysteine has been a major therapeutic breakthrough.

The synthesis of such advanced inhibitors often involves the use of highly substituted heterocyclic intermediates. The specific halogenation pattern of this compound makes it a plausible precursor for creating complex, polycyclic inhibitor structures. The different halogens can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build the intricate molecular architectures required for potent and selective binding to the target protein. mdpi.com

| Property | Value |

|---|---|

| CAS Number | 1698027-18-7 |

| Molecular Formula | C₈H₃BrClFN₂O |

| Purity | >90% |

| Physical Form | Solid |

Intermediate in the Synthesis of Established or Investigational Pharmaceutical Agents (e.g., Halofuginone)

The quinazolinone core is central to the synthesis of the established veterinary drug and investigational pharmaceutical agent, Halofuginone. Specifically, the non-fluorinated analog, 7-bromo-6-chloroquinazolin-4(3H)-one, is a documented key intermediate in the production of Halofuginone. fcad.comgoogle.comresearchgate.net Halofuginone is a halogenated derivative of febrifugine, an alkaloid isolated from the Chinese herb Dichroa febrifuga. It is used as a coccidiostat in veterinary medicine and is being investigated for human therapeutic applications, including the treatment of scleroderma, due to its ability to inhibit the development of T helper 17 (Th17) cells and collagen type I gene expression. fcad.com

While the direct use of the 8-fluoro variant in Halofuginone synthesis is not established in the reviewed literature, its structural similarity suggests its potential as a strategic intermediate for creating novel analogs of Halofuginone. The introduction of a fluorine atom at the 8-position could significantly alter the molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy or novel biological activities.

Strategic Building Block for Diverse Pharmacological Scaffolds with Reported Activities

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds. mdpi.com Derivatives have shown diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. mdpi.comresearchgate.net

The specific compound, this compound, is a powerful building block for several reasons:

Multiple Halogen Atoms : The presence of bromine, chlorine, and fluorine allows for regioselective chemical modifications. Bromine and chlorine are excellent leaving groups for metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or other functional groups. mdpi.com

Fluorine Substitution : The 8-fluoro group can enhance metabolic stability by blocking potential sites of oxidation. It can also modulate the acidity of the N-H proton and participate in hydrogen bonding with biological targets, thereby improving binding affinity and selectivity.

Rigid Bicyclic Core : The rigid quinazolinone framework provides a well-defined orientation for appended functional groups, which is crucial for precise interaction with enzyme active sites or receptors.

This combination of features allows medicinal chemists to systematically explore the chemical space around the quinazolinone core to develop new therapeutic agents with tailored properties. researchgate.net

Applications in Agrochemical Research Leveraging the Quinazolinone Scaffold

The utility of the quinazolinone scaffold extends beyond medicine into the field of agrochemical research. mdpi.com The introduction of halogen atoms is a widely used strategy in the design of modern crop protection compounds to enhance efficacy, metabolic stability, and spectrum of activity. researchgate.netnih.gov Halogenated compounds constitute a significant portion of the agrochemical market. researchgate.net

Quinazolinone-based structures have been developed into commercial products and investigational agents with a range of agrochemical applications, including:

Fungicides : They can combat fungal pathogens that damage valuable crops. Proquinazid is an example of a commercial quinazolinone fungicide. researchgate.net

Herbicides : Derivatives can be designed to control unwanted plant growth.

Insecticides : The scaffold can be modified to target insect pests.

The compound this compound represents a highly promising starting material for the synthesis of new agrochemicals. The tri-halogenated benzene (B151609) ring is a key feature that can be exploited to fine-tune the biological activity and physicochemical properties required for effective and environmentally stable crop protection agents. nih.gov

Future Research Directions and Unexplored Avenues for 7 Bromo 6 Chloro 8 Fluoroquinazolin 4 Ol

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The future synthesis of 7-Bromo-6-chloro-8-fluoroquinazolin-4-ol is geared towards efficiency, sustainability, and cost-effectiveness. Current methods involve the cyclization of 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid with formamidine (B1211174) acetate (B1210297) or a one-step reaction from 2,4-dibromo-5-chlorobenzoic acid. google.comgoogle.comnih.gov Future research will likely focus on greener and more innovative synthetic strategies.

Key areas for exploration include:

Metal-Free Catalysis: Developing synthetic protocols that avoid transition metals can reduce cost and environmental impact. mdpi.com Research could adapt known metal-free methods for quinazolinone synthesis, such as those using iodine catalysis or oxidative annulation, to the specific halogenation pattern of the target molecule. mdpi.com

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. Applying microwave irradiation to the key cyclization steps in the synthesis of this compound could offer a more efficient production route.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and allow for easier scalability. Investigating the synthesis of this quinazolinone derivative using flow chemistry could lead to a more streamlined and industrialized production process.

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or bio-based solvents like ethyl lactate, is a core principle of green chemistry. nih.govacs.org Research into the solubility and reactivity of the precursors in such solvents is a critical step.

Heterogeneous Catalysis: Employing solid-supported catalysts, such as acid-functionalized magnetic silica, can simplify product purification and allow for catalyst recycling, aligning with sustainable chemistry goals. nih.govproquest.comnih.gov

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Metal-Free Catalysis | Reduced toxicity, lower cost, environmental friendliness. mdpi.com | Adaptation of oxidative olefin bond cleavage or iodine-catalyzed reactions. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields. | Optimization of microwave parameters for the cyclization step. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of a continuous flow process for key synthetic intermediates. |

| Green Solvents | Reduced environmental pollution and operational hazards. nih.gov | Exploring water or biodegradable solvents for the condensation reaction. |

Advanced Mechanistic Studies on Specific Biological Targets and Pathways

The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. mdpi.commdpi.comsemanticscholar.org While the specific targets of this compound are not yet fully elucidated, the activities of structurally similar compounds provide a roadmap for future mechanistic investigations.

Potential biological targets and pathways for investigation include:

Protein Kinases: Many quinazoline (B50416) derivatives are potent kinase inhibitors. mdpi.com Future studies should screen this compound against a panel of kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 9 (CDK9). mdpi.comnih.gov Molecular docking studies have been successfully used to explore the binding modes of other quinazolinones with these kinases. mdpi.comnih.gov

Inflammatory Pathways: Certain quinazolinones have demonstrated anti-inflammatory properties by inhibiting the expression of COX-2, iNOS, and pro-inflammatory cytokines through the NF-κB pathway. nih.gov Mechanistic studies could explore whether this compound modulates these or other inflammatory signaling cascades.

DNA Replication and Repair Enzymes: Some quinazolinone derivatives act as inhibitors of enzymes crucial for DNA maintenance, such as DNA Polymerase III in bacteria or Poly(ADP-ribose) polymerase-1 (PARP1) in human cells. nih.govresearchgate.net Investigating the interaction of this compound with these enzymes could uncover potential antimicrobial or anticancer activities.

G-Protein Coupled Receptors (GPCRs): Analogues of this scaffold have been identified as antagonists for receptors like the ghrelin receptor and vasopressin V1b receptor, suggesting another class of potential targets to explore. mdpi.com

Advanced techniques such as cellular thermal shift assays (CETSA), chemical proteomics, and transcriptomic analysis will be invaluable in identifying the direct molecular targets and downstream biological effects of the compound within a cellular context.

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, and the polysubstituted nature of this compound offers numerous opportunities for modification to enhance biological activity. researchgate.netacs.org

Future synthetic efforts should focus on creating libraries of analogues by systematically modifying the core structure:

Functionalization via Cross-Coupling: The bromine atom at position 7 is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. mdpi.comnih.govresearchgate.net This would allow for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino groups to probe for interactions with target proteins.

Modification at Position 3: The nitrogen at position 3 of the quinazolinone ring is a common site for substitution. Introducing different alkyl, aryl, or heterocyclic moieties at this position can significantly impact potency and pharmacokinetic properties. researchgate.net

Bioisosteric Replacement of Halogens: The chlorine at position 6 and the fluorine at position 8 play key roles in the molecule's electronic properties and binding interactions. Systematically replacing these halogens with other groups (e.g., trifluoromethyl, cyano, methyl) can fine-tune the compound's activity and selectivity. SAR studies on other quinazolinones have shown that substitutions at positions 6 and 8 are significant for pharmacological activity. researchgate.net

| Position | Modification Strategy | Rationale | Relevant Chemistry |

|---|---|---|---|

| C7 | Introduction of diverse substituents. | Explore new binding pockets and enhance potency. | Suzuki, Sonogashira, Buchwald-Hartwig cross-coupling. mdpi.com |

| N3 | Addition of various functional groups. | Modulate solubility, cell permeability, and target engagement. researchgate.net | Alkylation, Arylation. |

| C6, C8 | Bioisosteric replacement. | Fine-tune electronic properties and selectivity. | Multi-step synthesis from novel building blocks. |

Integration of Artificial Intelligence and Machine Learning in Quinazoline-Based Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new therapeutic agents. ijettjournal.orgresearchgate.net These computational tools can be powerfully applied to the this compound scaffold.

Future research directions include:

Predictive Modeling: Training ML algorithms on existing datasets of quinazolinone derivatives can create robust quantitative structure-activity relationship (QSAR) models. nih.gov These models can then predict the biological activity of novel, virtual analogues of this compound, prioritizing the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new quinazolinone-based molecules optimized for specific properties, such as high affinity for a target protein and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. nih.gov

Virtual Screening: AI-powered platforms can rapidly screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific target, using the quinazolinone core as a starting point. nih.gov

Synthesis Prediction: Retrosynthesis AI tools can help chemists devise the most efficient and novel synthetic routes for complex next-generation analogues, saving time and resources in the lab. researchgate.net

Emerging Applications of Halogenated Quinazolin-4-ol Systems in Materials Science or Other Disciplines

Beyond medicinal chemistry, the unique electronic and structural features of halogenated quinazolinones suggest potential applications in other scientific fields.

Unexplored avenues include:

Luminescent Materials: Quinazolinone derivatives have been shown to possess favorable luminescence properties, making them candidates for use as fluorescent probes and in biological imaging. nih.govresearchgate.net The multiple halogen atoms on this compound can influence its photophysical properties through the heavy-atom effect, potentially leading to interesting fluorescence or phosphorescence characteristics.

Organic Electronics: The planar, aromatic structure of the quinazolinone core is a feature found in many organic semiconductors. Future research could investigate the potential of this compound and its derivatives in applications like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Halogen Bonding in Crystal Engineering: The bromine, chlorine, and fluorine atoms on the molecule are capable of forming halogen bonds, which are highly directional non-covalent interactions. acs.org This property could be exploited in crystal engineering to design novel supramolecular structures and materials with specific packing arrangements and physical properties. acs.org

Q & A

Q. What are the key considerations for synthesizing 7-Bromo-6-chloro-8-fluoroquinazolin-4-ol?

- Methodological Answer : Synthesis typically involves halogenation and cyclization steps. For example, quinazoline derivatives are often synthesized via nucleophilic substitution or Buchwald-Hartwig amination. In related compounds (e.g., ), heating with DIPEA in isopropanol at 90°C facilitates amine coupling. Purification via flash column chromatography (e.g., 0–15% EtOAc/heptane gradient) is critical to isolate the product . For halogen positioning, sequential halogenation under controlled conditions (temperature, solvent polarity) ensures regioselectivity.

Q. How can the structure of this compound be confirmed?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and LCMS for structural validation. In , quinazoline derivatives were characterized by distinct aromatic proton signals (δ 7.35–8.80 ppm) and carbonyl carbons (δ 156–159 ppm). For halogen verification, X-ray crystallography or 19F NMR (for fluorine) may supplement standard techniques. LCMS ([M+1]+ = 378.1 in ) helps confirm molecular weight .

Q. What solvents and reaction conditions optimize stability during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of halogenated intermediates, while isopropanol (as in ) is suitable for amine coupling. Avoid protic solvents in halogenation steps to prevent unintended hydrolysis. Store intermediates at 0–6°C (as in ) to minimize decomposition .

Advanced Research Questions

Q. How does the reactivity of halogen substituents (Br, Cl, F) influence cross-coupling reactions?

- Methodological Answer : Bromine and chlorine are preferred for Suzuki-Miyaura couplings due to their moderate reactivity. Fluorine, being electron-withdrawing, directs electrophilic substitution. In , brominated boronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid) are used in cross-coupling to modify the quinazoline core. Prioritize Br for functionalization, as it reacts faster than Cl in Pd-catalyzed reactions .

Q. How can computational modeling predict the bioactivity of this compound analogs?

- Methodological Answer : Use density functional theory (DFT) to calculate electron distribution and reactive sites. Molecular docking (e.g., with kinase targets) identifies potential binding interactions. Compare with analogs like 5-chloro-6-(4-fluorophenyl)-8-hydroxy-3H-quinazolin-4-one ( ), where fluorine enhances lipophilicity and target affinity .

Q. How to resolve contradictions in reported solubility or stability data?

- Methodological Answer : Systematic solubility screens (e.g., in DMSO, ethanol, aqueous buffers) under varying pH/temperature can clarify discrepancies. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and compare with analogs (e.g., ’s iodo derivative, which may degrade faster due to weaker C-I bonds) .

Q. What strategies enable selective modification of the quinazoline core for SAR studies?

- Methodological Answer :

- Position 6/7 : Introduce electron-donating groups (e.g., methoxy) to enhance solubility (as in ).

- Position 8 : Fluorine substitution (as in the target compound) improves metabolic stability.

- Position 4 : The hydroxyl group allows conjugation (e.g., esterification) for prodrug development.

Reference and for substituent effects on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.